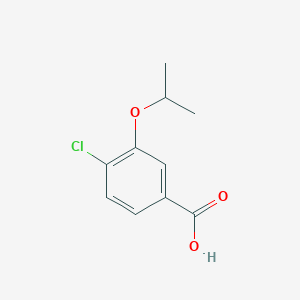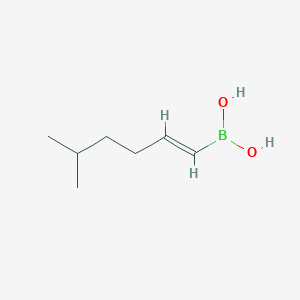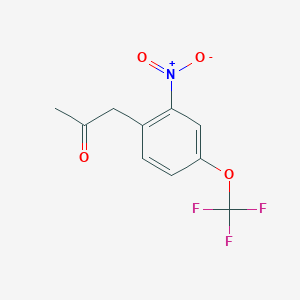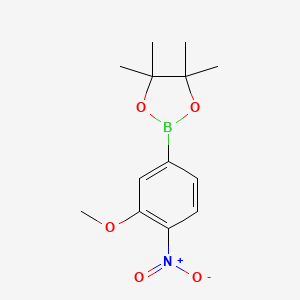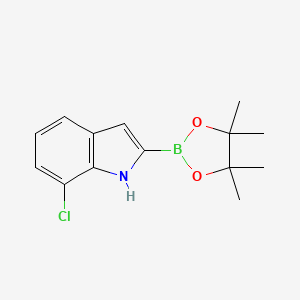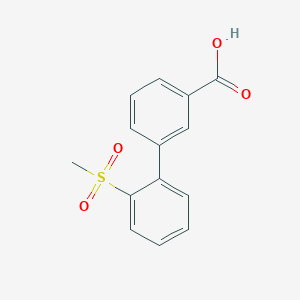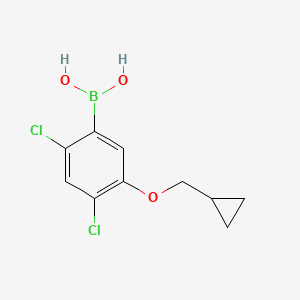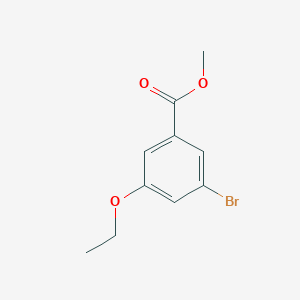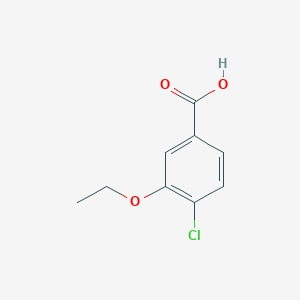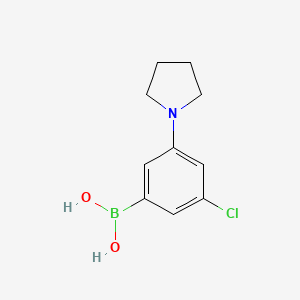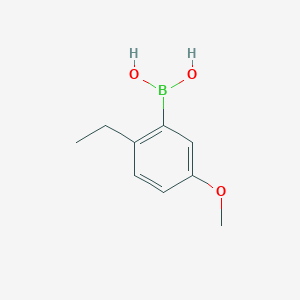
2-(环丙基乙炔基)苯甲酸
描述
2-(Cyclopropylethynyl)benzoic acid is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is an impurity of Digoxin . It appears as a light yellow oil .
Molecular Structure Analysis
The molecular formula of 2-(Cyclopropylethynyl)benzoic acid is C12H10O2 . The exact mass is 186.068079557 g/mol and the average mass is 186.207 Da .Physical and Chemical Properties Analysis
2-(Cyclopropylethynyl)benzoic acid has a density of 1.3±0.1 g/cm³, a boiling point of 356.7±25.0 °C at 760 mmHg, and a flash point of 162.6±17.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The polar surface area is 37 Ų .科学研究应用
生物学性质和药物工业应用
2-(环丙基乙炔基)苯甲酸是苯甲酸的衍生物,以其生物学性质而著称,包括抗真菌和抗菌作用。这些性质使其在药物工业中特别有用。G. Dikmen (2021) 的一项研究证明了α环糊精(一种药物递送系统)和 2-(4-羟基苯偶氮) 苯甲酸(一种类似化合物)在水性环境和固态形式中形成复合物。这一发现表明 2-(环丙基乙炔基)苯甲酸在药物制剂和递送系统中的潜力 (Dikmen, 2021)。
化妆品和食品工业用途
苯甲酸衍生物,包括 2-(环丙基乙炔基)苯甲酸,经常用作化妆品、食品和药物中的防腐剂。A. D. del Olmo、J. Calzada 和 M. Nuñez (2017) 的研究回顾了苯甲酸及其衍生物在各个行业中的使用、接触和争议。它强调了这些化合物在工业应用中的广泛使用和环境分布,强调了它们在工业应用中的重要性 (del Olmo, Calzada, & Nuñez, 2017)。
药物研究与开发
在药物研究中,苯甲酸衍生物作为药物物质的模型化合物发挥着重要作用。T. Reschke 等人。(2016) 讨论了苯甲酸及其与水和有机溶剂的混合物的相行为,这对于药物开发中的工艺设计至关重要。这项研究的结果与了解 2-(环丙基乙炔基)苯甲酸等化合物在各种溶剂中的溶解度和稳定性有关 (Reschke, Zherikova, Verevkin, & Held, 2016)。
化学合成和结构分析
苯甲酸衍生物的合成和分子结构研究是各种化学应用的基础。例如,陈芬儿 (2012) 合成了 2-(2-芳基)乙基苯甲酸,深入了解了与 2-(环丙基乙炔基)苯甲酸结构相似的化合物的化学途径和收率 (Fen-er, 2012)。
环境应用
苯甲酸衍生物也已用于环境应用的研究。R. W. Matthews (1990) 探索了使用近紫外光照射的二氧化钛悬浮液净化水。这项涉及苯甲酸的研究为理解 2-(环丙基乙炔基)苯甲酸等衍生物如何在类似的环境中相互作用提供了基础 (Matthews, 1990)。
安全和危害
The safety data sheet for 2-(Cyclopropylethynyl)benzoic acid indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It’s advised to avoid breathing the dust, to wash skin thoroughly after handling, and to avoid release to the environment .
作用机制
Target of Action
The primary targets of 2-(Cyclopropylethynyl)benzoic acid are pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . These cytokines play a crucial role in the body’s immune response, particularly in inflammation and the stimulation of acute phase reactions.
Mode of Action
2-(Cyclopropylethynyl)benzoic acid interacts with its targets by inhibiting the expression of TNF-α, IL-1β, and IL-6 . This inhibition results in a decrease in inflammation and potentially slows the progression of diseases where these cytokines are overexpressed.
Pharmacokinetics
Its predicted density is 125±01 g/cm3 , and its predicted boiling point is 356.7±25.0 °C
Result of Action
The molecular and cellular effects of 2-(Cyclopropylethynyl)benzoic acid’s action include a reduction in the expression of pro-inflammatory cytokines . This could result in decreased inflammation and potentially slow the progression of diseases where these cytokines are overexpressed. It has also been suggested that this compound may have anti-tumor and anti-proliferative effects .
生化分析
Biochemical Properties
2-(Cyclopropylethynyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 2-(Cyclopropylethynyl)benzoic acid reduces the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, it has been shown to interact with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Cellular Effects
2-(Cyclopropylethynyl)benzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of NF-κB in immune cells, thereby reducing the expression of pro-inflammatory genes . This compound also affects the metabolism of arachidonic acid, leading to decreased production of inflammatory eicosanoids . In cancer cells, 2-(Cyclopropylethynyl)benzoic acid has shown potential in inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of 2-(Cyclopropylethynyl)benzoic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of COX and LOX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopropylethynyl)benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 2-(Cyclopropylethynyl)benzoic acid can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell types used in the studies.
Dosage Effects in Animal Models
The effects of 2-(Cyclopropylethynyl)benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal irritation have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired anti-inflammatory effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2-(Cyclopropylethynyl)benzoic acid is involved in several metabolic pathways, primarily related to the metabolism of arachidonic acid. It interacts with enzymes such as COX and LOX, which are key players in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, the compound alters the metabolic flux of arachidonic acid, leading to reduced levels of pro-inflammatory eicosanoids . Additionally, it may affect other metabolic pathways related to lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-(Cyclopropylethynyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its efficacy in targeting inflammatory sites and exerting its therapeutic effects.
Subcellular Localization
The subcellular localization of 2-(Cyclopropylethynyl)benzoic acid plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be found in the nucleus, where it can influence gene expression by modulating transcription factors such as NF-κB . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
属性
IUPAC Name |
2-(2-cyclopropylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPNHYQJXDWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313028-09-9 | |
| Record name | 2-(2-cyclopropylethynyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)

